molecular formula C10H9N3O3 B13697648 Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate

Cat. No.: B13697648
M. Wt: 219.20 g/mol
InChI Key: MICNACNEKKDBRF-UHFFFAOYSA-N
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Description

MFCD32876505 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876505 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include:

    Step 1: Formation of intermediate A through a condensation reaction.

    Step 2: Conversion of intermediate A to intermediate B via a reduction reaction.

    Step 3: Final conversion of intermediate B to MFCD32876505 through a substitution reaction.

Industrial Production Methods

Industrial production of MFCD32876505 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous flow processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

MFCD32876505 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. Reactions are typically carried out under anhydrous conditions.

    Substitution: Common reagents include halides and alkylating agents. Reactions are typically carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

MFCD32876505 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Used in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32876505 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The exact molecular targets and pathways can vary, but common mechanisms include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Binding to a receptor and altering its signaling pathway.

Properties

IUPAC Name

ethyl 5-pyrazin-2-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)7-5-9(16-13-7)8-6-11-3-4-12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICNACNEKKDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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